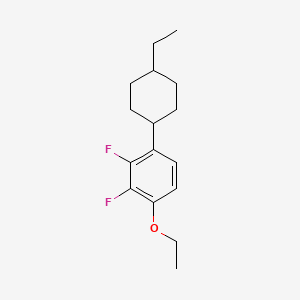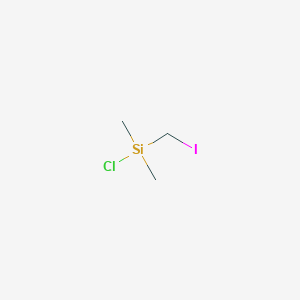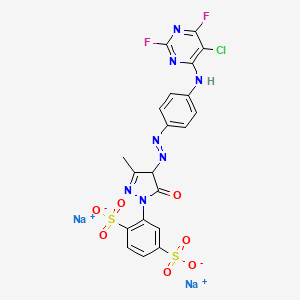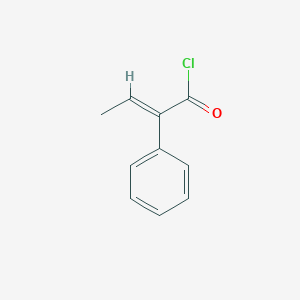
(E)-2-phenylbut-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-phenylbut-2-enoyl chloride is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of a phenyl group attached to a butenoyl chloride moiety. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-2-phenylbut-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of (E)-2-phenylbut-2-enoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride with the release of sulfur dioxide (SO2) or carbon monoxide (CO) and carbon dioxide (CO2) as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-phenylbut-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chloride group with a nucleophile, such as an amine, alcohol, or thiol, to form amides, esters, or thioesters, respectively.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Although less common, oxidation reactions can convert the acyl chloride to other functional groups, such as carboxylic acids or ketones, under specific conditions.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents like amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) formed during the reaction.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), under inert atmosphere conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic acyl substitution reactions.
Alcohols: Formed through reduction reactions.
Carboxylic Acids and Ketones: Formed through oxidation reactions.
Applications De Recherche Scientifique
(E)-2-phenylbut-2-enoyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions, which can alter their properties and functions.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Mécanisme D'action
The mechanism of action of (E)-2-phenylbut-2-enoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds through nucleophilic acyl substitution. This reactivity is attributed to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the butenoyl moiety.
Cinnamoyl Chloride: Contains a phenyl group attached to an acyl chloride, similar to (E)-2-phenylbut-2-enoyl chloride, but with a different carbon chain length.
Acetyl Chloride: A simpler acyl chloride with a methyl group instead of a phenyl group.
Uniqueness
This compound is unique due to its specific structure, which combines a phenyl group with a butenoyl chloride moiety. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications.
Propriétés
Formule moléculaire |
C10H9ClO |
|---|---|
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
(E)-2-phenylbut-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3/b9-2+ |
Clé InChI |
GCXIMGKVNVQRNR-XNWCZRBMSA-N |
SMILES isomérique |
C/C=C(\C1=CC=CC=C1)/C(=O)Cl |
SMILES canonique |
CC=C(C1=CC=CC=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


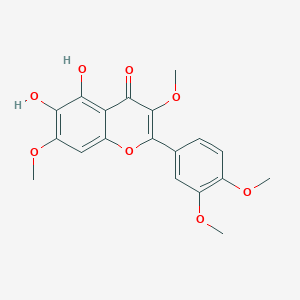
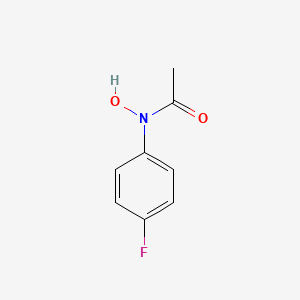
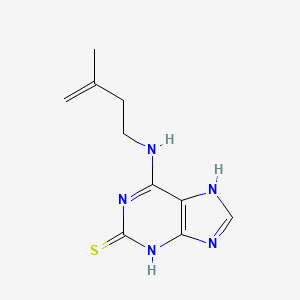
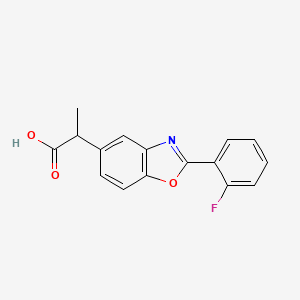
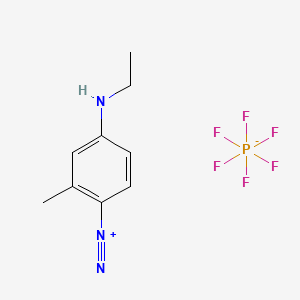

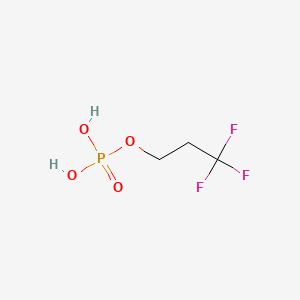


![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)

